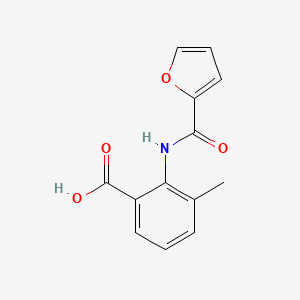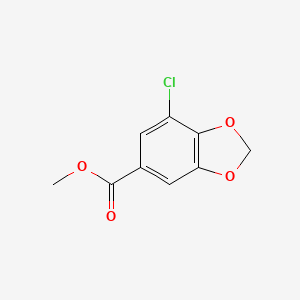![molecular formula C13H11NO4S B2822490 Methyl 3-[(phenoxycarbonyl)amino]thiophene-2-carboxylate CAS No. 31823-75-3](/img/structure/B2822490.png)
Methyl 3-[(phenoxycarbonyl)amino]thiophene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 3-[(phenoxycarbonyl)amino]thiophene-2-carboxylate” is a chemical compound with the molecular formula C13H11NO4S and a molecular weight of 277.3 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “this compound” is defined by its InChI code: 1S/C13H11NO4S/c1-17-12(15)11-10(7-8-19-11)14-13(16)18-9-5-3-2-4-6-9/h2-8H,1H3,(H,14,16) .Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature, with a melting point of 120°C . It should be stored at room temperature .Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions : The compound is involved in various synthetic processes. For instance, Methyl 3-amino-2-thiophene carboxylate reacts with orthoesters to produce N-(2-carbomethoxy thienyl) imidates, which upon treatment with primary amines, hydrazine, methylhydrazine, and phenylhydrazine yield thieno-pyrimidinones. These reactions provide insights into the cyclization mechanism and the activities of ester and imidate groups (Hajjem, Khoud, & Baccar, 2010). Similarly, the synthesis of methyl 3-amino-1 and 3-hydroxy-2 2-thiophen carboxylates involves the base-induced condensation of methyl thioglycollate with 2,3-dihalogeno-propionitrile and 2,3-dihalogenopropionate esters (Huddleston & Barker, 1979).
Crystal Structure Analysis : The crystal structure of methyl 2-amino-4,5,6,7-tetrahydro-1-benzo-thiophene-3-carboxylate, a related compound, has been studied. This structure is composed of a thiophene ring substituted by a 2-amino group and a 3-methyl ester group, stabilized by intra- and intermolecular N-H···O hydrogen bonds (Vasu et al., 2004).
Tumor Cell Growth Inhibition : Derivatives of this compound, such as Methyl-2-amino-5-[2-(4-methoxyphenethyl)]thiophene-3-carboxylate, have shown potential as tumor-selective agents. They inhibit the proliferation of various tumor cell lines, including human T-lymphoma/leukemia cells, prostate, renal, central nervous system, and liver tumor cell types (Thomas et al., 2014).
Synthesis of Novel Heterocyclic Systems : The compound is used in the synthesis of novel heterocyclic systems. For instance, methyl 2-(bromomethyl)thiophene-3-carboxylates reacted with substituted 2-hydroxybenzonitriles to yield novel benzo[4,5]furo[3,2-b]thieno[2,3-d]pyridin-4(5H)-ones (Yagodkina-Yakovenko et al., 2018).
Genotoxic and Carcinogenic Potentials Assessment : Studies have been conducted to assess the genotoxic and carcinogenic potentials of 3-aminothiophene derivatives, representing chemicals of concern in products like pharmaceuticals and agrochemicals. Techniques like the Ames test and Comet assay have been employed in these assessments (Lepailleur et al., 2014).
Safety and Hazards
Propiedades
IUPAC Name |
methyl 3-(phenoxycarbonylamino)thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO4S/c1-17-12(15)11-10(7-8-19-11)14-13(16)18-9-5-3-2-4-6-9/h2-8H,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKNFDMLITZSAIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)NC(=O)OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
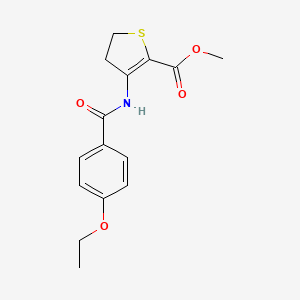

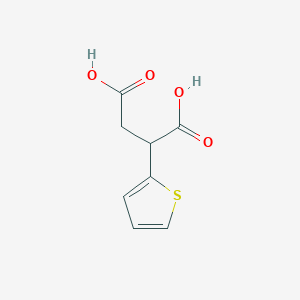
![N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)-5-nitrobenzo[b]thiophene-2-carboxamide](/img/structure/B2822410.png)
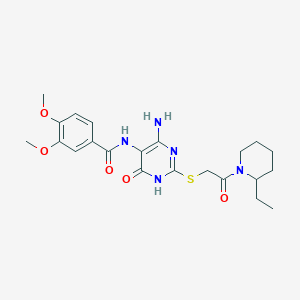
![N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-4-(4-{[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]carbamoyl}phenoxy)benzamide](/img/structure/B2822413.png)



![Tert-butyl 4,4-difluoro-2-methyl-2-[(prop-2-enoylamino)methyl]pyrrolidine-1-carboxylate](/img/structure/B2822421.png)

![1-[(3-Bromophenyl)methyl]piperidine hydrochloride](/img/structure/B2822427.png)
